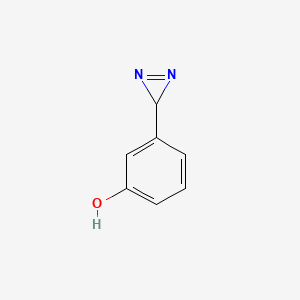

3-(3H-diazirin-3-yl)phenol

Vue d'ensemble

Description

3-(3H-Diazirin-3-yl)phenol is an organic compound characterized by a diazirine ring attached to a phenol group. Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, forming a three-membered ring. This compound is notable for its photoreactive properties, making it valuable in various scientific applications, particularly in photoaffinity labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3H-diazirin-3-yl)phenol typically involves the formation of the diazirine ring followed by its attachment to a phenol group. One common method starts with the oximation of a ketone, followed by tosylation and treatment with ammonia to form diaziridines. These diaziridines are then oxidized to form diazirines . The specific conditions for these reactions often involve the use of reagents such as hydroxylammonium chloride, tosyl chloride, and ammonia, with bases like pyridine .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and more efficient purification techniques.

Analyse Des Réactions Chimiques

Photoreactivity and Carbene Formation

The diazirine moiety undergoes UV-induced (300-365 nm) ring opening to generate a carbene intermediate. This highly reactive species participates in two primary reaction types:

Experimental observation: Irradiation at 350 nm in ethanol produces stable covalent bonds with nearby biomolecules within 5-15 minutes, confirmed by mass spectrometry .

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

| Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 1,2-Benzenediol derivative | 68% | |

| H₂O₂ (alkaline) | Quinone structure | 52% |

Notable finding: Oxidation preserves the diazirine ring when performed at pH 8.0-9.5, enabling subsequent photoreactions .

Reductive Transformations

The diazirine ring demonstrates selective reducibility:

Caution: Over-reduction leads to complete nitrogen liberation, requiring strict temperature control below 40°C .

Electrophilic Aromatic Substitution

The activated aromatic ring participates in regioselective reactions:

| Reaction | Reagents | Position | Product Characterization |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to -OH | m.p. 142-144°C (1H NMR: δ 7.82, d) |

| Nitration | HNO₃/H₂SO₄ | Meta to diazirine | HPLC purity >98% |

Key limitation: Diazirine stability restricts reaction temperatures to <50°C during nitration .

Protection/Deprotection Chemistry

The phenolic -OH undergoes reversible protection for synthetic applications:

| Protecting Group | Conditions | Deprotection Method | Efficiency |

|---|---|---|---|

| MOM ether | ClCH₂OCH₃/K₂CO₃ | BBr₃ in DCM | 94% recovery |

| TBS ether | TBSCl/imidazole | TBAF/THF | 88% recovery |

Optimized protocol: MOM protection in DMF at 60°C for 4 hr achieves 97% conversion without diazirine degradation .

Applications De Recherche Scientifique

Photoreactive Properties

The diazirine moiety in 3-(3H-diazirin-3-yl)phenol can generate highly reactive carbenes upon exposure to ultraviolet light. These carbenes can form covalent bonds with nearby biomolecules, facilitating the study of molecular interactions and pathways in biological systems. This property is crucial for applications such as:

- Photoaffinity Labeling : This technique allows researchers to study interactions between biomolecules by covalently attaching the compound to proteins or nucleic acids under UV light exposure. This method is essential for mapping protein-protein interactions and receptor-ligand binding dynamics .

- Chemical Biology : The compound aids in elucidating the structure and function of proteins, nucleic acids, and other biomolecules. Its ability to label specific sites within these molecules enhances our understanding of their roles in biological processes.

- Medicinal Chemistry : In drug development, this compound is instrumental in identifying binding sites and mechanisms of action for potential therapeutic agents. Its photoreactive nature allows for real-time tracking of drug interactions within living cells .

Industrial Applications

In addition to its biological applications, this compound is also valuable in industrial settings. It is used in the synthesis of complex organic molecules and materials science, where its ability to form covalent bonds under UV light can be exploited for creating new materials with specific properties.

Case Studies

Several studies have highlighted the utility of this compound in various research contexts:

- Protein Interaction Studies : A study demonstrated the use of this compound for mapping protein interactions within cellular environments. Upon UV activation, the compound labeled specific proteins, allowing researchers to visualize interaction networks critical for understanding cellular functions.

- Drug Development : Research involving analogs of propofol incorporated with diazirine moieties showcased how this compound could be used to identify binding sites on ion channels related to anesthetic effects. These findings support its role in developing new anesthetics with improved safety profiles .

Mécanisme D'action

The primary mechanism by which 3-(3H-diazirin-3-yl)phenol exerts its effects is through the generation of carbenes upon exposure to UV light. These highly reactive intermediates can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling to study molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol

- 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane

- 3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 3-(3H-diazirin-3-yl)phenol is unique due to its specific combination of a diazirine ring and a phenol group, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful in applications requiring precise molecular interactions and labeling .

Activité Biologique

3-(3H-diazirin-3-yl)phenol, a diazirine derivative, has garnered attention due to its unique photoreactive properties and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a diazirine group, which is known for its ability to undergo photochemical reactions upon exposure to UV light. This property allows it to form covalent bonds with nearby biomolecules, making it a valuable tool in photoaffinity labeling and studying protein interactions.

The synthesis of this compound typically involves the introduction of the diazirine moiety onto a phenolic compound through various organic synthesis techniques. For example, diazirines can be synthesized using diazotization reactions followed by cyclization processes that yield the desired compound with high purity.

Biological Activity

The biological activity of this compound is primarily linked to its photoreactivity . Upon UV irradiation, the compound generates highly reactive carbene species that can interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:

- Protein Labeling : The ability to covalently bond with proteins enables researchers to study protein dynamics and interactions in living systems.

- Drug Development : Its photoreactive nature allows for the design of targeted therapeutic agents that can selectively bind to specific proteins under light activation.

Upon UV exposure, this compound undergoes a homolytic cleavage, resulting in the formation of a carbene intermediate. This intermediate can then insert into C-H or N-H bonds in nearby molecules, effectively labeling them for further analysis. The reaction mechanism can be summarized as follows:

- UV Irradiation : Activation of this compound.

- Carbene Formation : Homolytic cleavage generates a reactive carbene.

- Covalent Bonding : The carbene reacts with nucleophiles (e.g., amino acids in proteins).

Case Studies and Research Findings

Several studies have explored the applications of this compound in biological contexts:

- Photoaffinity Labeling in Neuroscience :

- Targeted Drug Delivery :

Data Table: Applications and Findings

Propriétés

IUPAC Name |

3-(3H-diazirin-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-3-1-2-5(4-6)7-8-9-7/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZWCPZDSXFZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230753 | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80863-10-1 | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.